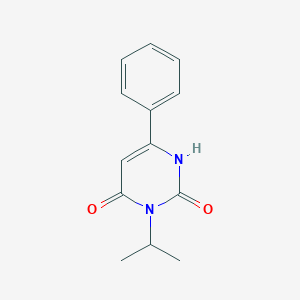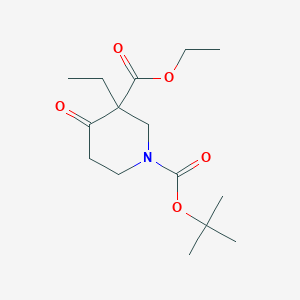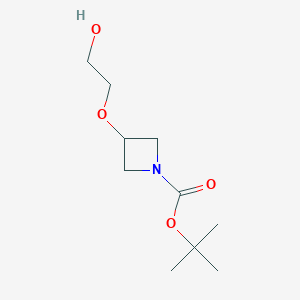
N-Ethyl-d5-maleimide
Übersicht
Beschreibung
N-Ethyl-d5-maleimide (NEM-d5) is a deuterated isotope analog of N-ethylmaleimide, where methylene and methyl protons are replaced by deuterium . It is used to alkylate proteins or peptides in MS proteomic experiments by capping exposed and reactive cysteine residues .
Synthesis Analysis
The synthesis of N-Ethyl-d5-maleimide can involve the reaction of furfural derivatives with maleimides . It can also be used to synthesize isotopic silica nanotag by reacting with silica precursor 3-mercaptopropyltrimethoxysilane (MPTMS) for multiplexed ion beam imaging .Molecular Structure Analysis
The empirical formula of N-Ethyl-d5-maleimide is C6D5H2NO2 . Its molecular weight is 130.16 . The SMILES string representation of its structure is [2H]C([2H])([2H])C([2H])([2H])N1C(=O)C=CC1=O .Chemical Reactions Analysis
N-Ethylmaleimide is a Michael acceptor in the Michael reaction, which means that it adds nucleophiles such as thiols . The resulting thioether features a strong C-S bond and the reaction is virtually irreversible . It has been reported that chemical reactivity and lipophilicity influenced the antibacterial activity of neutral maleimides .Physical And Chemical Properties Analysis
N-Ethyl-d5-maleimide is a powder with a melting point of 43-46 °C (lit.) . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Isotopic Labeling
“N-Ethyl-d5-maleimide” is a deuterated isotope analog of “N-ethymaleimide”, where methylene and methyl protons are replaced by deuterium . This makes it useful in isotopic labeling, a technique used to track the passage of an isotope, an atom with a detectable variation, through a reaction, metabolic pathway, or cell.
Synthesis of Isotopic Silica Nanotag
“N-Ethyl-d5-maleimide” can be used to synthesize isotopic silica nanotag by reacting with silica precursor 3-mercaptopropyltrimethoxysilane (MPTMS) for multiplexed ion beam imaging . This application is crucial in the field of nanotechnology and imaging.
Determination of Glutathione Ratio
“N-Ethyl-d5-maleimide” can be used as an isotopic internal standard to determine the ratio of glutathione (GSH) and glutathione disulfide (GSSG) in cultured cells using HPLC-UV and LC-QTOF-MS . This is important in biochemical research, particularly in studying oxidative stress in cells.
Inhibition of Deubiquitinases
“N-Ethylmaleimide” has been used as an inhibitor of deubiquitinases . Deubiquitinases are enzymes that remove ubiquitin from proteins, and their inhibition can be useful in studying protein degradation and other ubiquitin-related processes.
Blocking Vesicular Transport
“N-Ethylmaleimide” blocks vesicular transport . This property is useful in cellular biology research, particularly in studying intracellular transport mechanisms.
Protein Research
In lysis buffers, 20 to 25 mM of “N-Ethylmaleimide” is used to inhibit de-sumoylation of proteins for Western Blot analysis . This application is crucial in protein research and biochemistry.
Wirkmechanismus
Target of Action
N-Ethyl-d5-maleimide, also known as N-Ethylmaleimide-d5, is a sulfhydryl reagent that is widely used in experimental biochemical studies . It is known to interact with proteins and peptides, specifically targeting cysteine residues . One of the primary targets of N-Ethyl-d5-maleimide is Galectin-10 .
Mode of Action
N-Ethyl-d5-maleimide is an alkene that is reactive towards thiols, commonly used to modify cysteine residues in proteins and peptides . It acts as a Michael acceptor in the Michael reaction, adding nucleophiles such as thiols. The resulting thioether features a strong C-S bond, and the reaction is virtually irreversible .
Biochemical Pathways
N-Ethyl-d5-maleimide affects the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-Ethyl-d5-maleimide in Candida albicans cells .
Result of Action
N-Ethyl-d5-maleimide has been shown to inhibit Akt Ser-473, Akt Thr-308, p70S6K, ribosomal protein S6, 4E-BP1, eIF4E, BAD, and FKHR-L1 phosphorylation . It also blocks vesicular transport . In lysis buffers, it is used to inhibit de-sumoylation of proteins for Western Blot analysis .
Action Environment
The action of N-Ethyl-d5-maleimide is influenced by environmental factors such as pH. Reactions with thiols occur in the pH range 6.5–7.5, and N-Ethyl-d5-maleimide may react with amines or undergo hydrolysis at a more alkaline pH . The chemical reactivity and lipophilicity of N-Ethyl-d5-maleimide influence its antibacterial activity .
Safety and Hazards
Zukünftige Richtungen
N-Ethyl-d5-maleimide can be used to synthesize isotopic silica nanotag by reacting with silica precursor 3-mercaptopropyltrimethoxysilane (MPTMS) for multiplexed ion beam imaging . It can also be used as an isotopic internal standard to determine the ratio of glutathione (GSH) and glutathione disulfide (GSSG) in cultured cells using HPLC-UV and LC-QTOF-MS .
Eigenschaften
IUPAC Name |
1-(1,1,2,2,2-pentadeuterioethyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFGOPSGAURCEO-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-d5-maleimide | |
CAS RN |
360768-37-2 | |
| Record name | N-Ethyl-d5-maleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate](/img/structure/B1469471.png)


![Methyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B1469475.png)

![2-Methyl-4-{[2-(methyloxy)ethyl]amino}-5-nitrobenzoic acid](/img/structure/B1469478.png)



